molecular formula C22H26N2O3 B12103576 Quinine acetate

Quinine acetate

Cat. No.: B12103576
M. Wt: 366.5 g/mol
InChI Key: LBXIBQQYUBUMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinine acetate is a chemical compound derived from quinine, an alkaloid found in the bark of the cinchona tree. Historically, quinine has been used for its antimalarial properties. This compound, like its parent compound, has significant medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinine acetate can be synthesized by reacting quinine with acetic acid. The reaction typically involves dissolving quinine in an appropriate solvent, such as ethanol, and then adding acetic acid. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of quinine from cinchona bark, followed by its reaction with acetic acid under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Quinine acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form dihydroquinine derivatives.

    Substitution: this compound can undergo substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinine derivatives.

    Substitution: Various substituted quinine derivatives.

Scientific Research Applications

Quinine acetate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis.

    Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects beyond malaria treatment, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes and as a flavoring agent in beverages.

Comparison with Similar Compounds

    Quinine: The parent compound, primarily used for its antimalarial properties.

    Chloroquine: A synthetic derivative with similar antimalarial activity.

    Mefloquine: Another synthetic antimalarial with a different mechanism of action.

Uniqueness: Quinine acetate is unique due to its specific acetate functional group, which can influence its solubility, reactivity, and biological activity compared to other quinine derivatives.

Properties

IUPAC Name

[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,15-16,21-22H,1,8,10-11,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXIBQQYUBUMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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